
8-Azanebularine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Azanebularine is a nucleoside analog that has garnered significant interest in the field of RNA editing. It is structurally similar to adenosine but contains a nitrogen atom at the 8th position, replacing the carbon atom found in adenosine. This modification allows this compound to act as a potent inhibitor of adenosine deaminases acting on RNA (ADARs), particularly ADAR2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Azanebularine involves the incorporation of a nitrogen atom at the 8th position of the purine ring. One common method includes the use of a copper-catalyzed 1,3-dipolar cycloaddition of a 1-β-azido sugar moiety with ethyl 3-bromopropiolate, followed by a palladium-catalyzed cascade amidine arylation-intramolecular ester amidation reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The compound is then purified through crystallization and chromatography techniques to achieve high purity levels suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 8-Azanebularine undergoes several types of chemical reactions, including:
Hydrolytic Deamination: Catalyzed by ADARs, converting adenosine to inosine.
Substitution Reactions: Involving the replacement of the hydrogen atom at the C6 position with various functional groups.
Common Reagents and Conditions:
Hydration: Involves the addition of water across the C6-N1 double bond.
Catalysts: Copper and palladium catalysts are commonly used in the synthesis of this compound.
Major Products:
Inosine: Formed through the deamination of adenosine.
Modified RNA Duplexes: Resulting from the incorporation of this compound into RNA structures.
Scientific Research Applications
8-Azanebularine has a wide range of applications in scientific research:
Mechanism of Action
8-Azanebularine exerts its effects by mimicking the transition state of the hydrolytic deamination reaction catalyzed by ADARs. It binds with high affinity to the active site of ADAR2, inhibiting its activity and preventing the conversion of adenosine to inosine in RNA . This inhibition is highly selective for ADAR2 over other related enzymes .
Comparison with Similar Compounds
8-Azaadenosine: Another nucleoside analog with similar inhibitory effects on ADARs.
8-Chloroadenosine: Known for its inhibitory activity but lacks selectivity for ADARs.
Uniqueness of 8-Azanebularine: this compound stands out due to its high selectivity for ADAR2 and its ability to form stable RNA duplexes that inhibit ADAR activity without affecting other related enzymes . This makes it a valuable tool for studying RNA editing and developing targeted therapeutics.
Properties
Molecular Formula |
C9H11N5O4 |
|---|---|
Molecular Weight |
253.22 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(triazolo[4,5-d]pyrimidin-3-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C9H11N5O4/c15-2-5-6(16)7(17)9(18-5)14-8-4(12-13-14)1-10-3-11-8/h1,3,5-7,9,15-17H,2H2/t5-,6-,7-,9-/m1/s1 |
InChI Key |
XOUCEKYAMMLQRC-JXOAFFINSA-N |
Isomeric SMILES |
C1=C2C(=NC=N1)N(N=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=C2C(=NC=N1)N(N=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


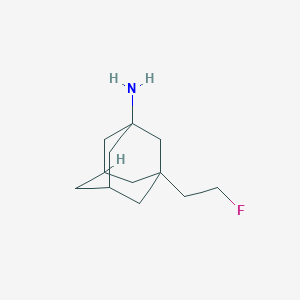
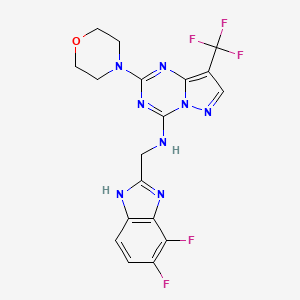
![(2'S,3S)-2'-(4-methoxyphenyl)spiro[2H-thiochromene-3,1'-cyclopropane]-4-one](/img/structure/B10856912.png)

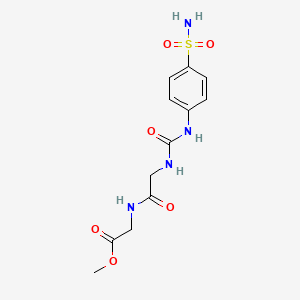
![4-[[(3S)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine;hydrochloride](/img/structure/B10856924.png)
![2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide;2,2,2-trifluoroacetic acid](/img/structure/B10856936.png)
![methyl 3-(3-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridin-5-yl)benzoate](/img/structure/B10856939.png)
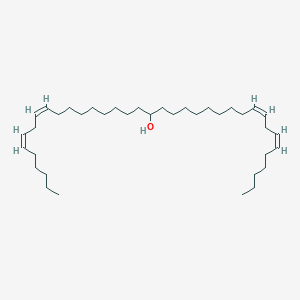
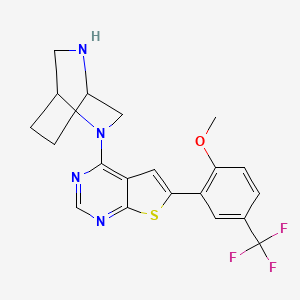

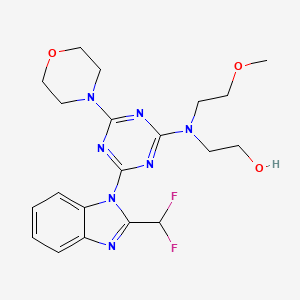
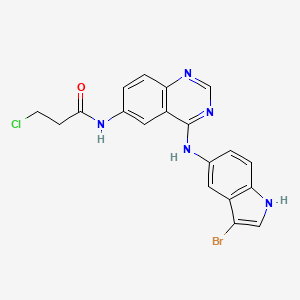
![[(1S,2R,6S,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] thiophene-2-carboxylate](/img/structure/B10856979.png)
